molecular formula C19H30N2O2 B11795121 tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate CAS No. 138022-03-4

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate

Cat. No.: B11795121
CAS No.: 138022-03-4
M. Wt: 318.5 g/mol
InChI Key: ZBFIBWPUNZXVIV-UHFFFAOYSA-N
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Description

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate is a chemical compound with the molecular formula C18H28N2O2. It is known for its applications in various scientific fields, including chemistry and biology. This compound is often used as an intermediate in the synthesis of other complex molecules.

Preparation Methods

The synthesis of tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate involves several steps. One common method includes the reaction of 1-benzylpiperidin-4-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate can be compared with other similar compounds such as:

    tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate: Similar in structure but lacks the methyl group.

    tert-Butyl ((1-cyanomethyl)piperidin-4-yl)methyl)carbamate: Contains a cyanomethyl group instead of the benzyl group.

    tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of the piperidine ring.

Properties

CAS No.

138022-03-4

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl N-[(1-benzylpiperidin-4-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)20(4)14-17-10-12-21(13-11-17)15-16-8-6-5-7-9-16/h5-9,17H,10-15H2,1-4H3

InChI Key

ZBFIBWPUNZXVIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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